Cas no 873924-08-4 (Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate)
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 9-oxo-3-Azaspiro[5.5]undecane-3-carboxylic acid 1,1-dimethylethyl ester
- 3-Azaspiro[5.5]undecane-3-carboxylic acid, 9-oxo-, 1,1-dimethylethylester
- 3-Boc-9-oxo-3-azaspiro[5.5]undecane
- 9-Oxo-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester
- N-Boc-9-oxo-3-azaspiro[5.5]undecane
- tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
- tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate(SALTDATA: FREE)
- PubChem21775
- UXZBTEIHIQFMIT-UHFFFAOYSA-N
- 3826AC
- PB19245
- 3-Boc-3-azaspiro[5.5]undecan-9-one
- AM804461
- AK123172
- AB0074109
- ST2419978
- 3-Boc-9-oxo-3-azaspiro[5.5]undecane, AldrichCPR
- tert-b
- 1,1-Dimethylethyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (ACI)
- 9-Oxo-3-azaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester
- tert-Butyl 9-oxo-3-azaspiro[5.5]undecan-3-carboxylate
- 873924-08-4
- DB-366001
- YJB92408
- SCHEMBL314119
- CS-0036506
- DTXSID40679754
- F8880-7544
- ALBB-034333
- EN300-204393
- MFCD12198558
- tert-Butyl9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
- SY042016
- AKOS016011910
- Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
-
- MDL: MFCD12198558
- Inchi: 1S/C15H25NO3/c1-14(2,3)19-13(18)16-10-8-15(9-11-16)6-4-12(17)5-7-15/h4-11H2,1-3H3
- InChI Key: UXZBTEIHIQFMIT-UHFFFAOYSA-N
- SMILES: O=C(N1CCC2(CCC(=O)CC2)CC1)OC(C)(C)C
Computed Properties
- Exact Mass: 267.18344366g/mol
- Monoisotopic Mass: 267.18344366g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.6
- XLogP3: 1.9
Experimental Properties
- Color/Form: White to Yellow Solid
- Boiling Point: 381.1°C at 760 mmHg
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319
- Warning Statement: P261;P302+P352;P305+P351+P338
- Storage Condition:Inert atmosphere,Room Temperature
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011968-1 G |
tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate |
873924-08-4 | 97% | 1g |
¥ 1,089.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011968-5 G |
tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate |
873924-08-4 | 97% | 5g |
¥ 3,273.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011968-10 G |
tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate |
873924-08-4 | 97% | 10g |
¥ 5,451.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011968-25 G |
tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate |
873924-08-4 | 97% | 25g |
¥ 10,909.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011968-50 G |
tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate |
873924-08-4 | 97% | 50g |
¥ 17,457.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011968-100 G |
tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate |
873924-08-4 | 97% | 100g |
¥ 28,419.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011968-250 G |
tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate |
873924-08-4 | 97% | 250g |
¥ 56,845.00 | 2021-05-07 | |
| AstaTech | 52342-0.25/G |
3-BOC-9-OXO-3-AZASPIRO[5.5]UNDECANE |
873924-08-4 | 97% | 0.25g |
$43 | 2023-09-17 | |
| AstaTech | 52342-1/G |
3-BOC-9-OXO-3-AZASPIRO[5.5]UNDECANE |
873924-08-4 | 97% | 1g |
$99 | 2023-09-17 | |
| AstaTech | 52342-5/G |
3-BOC-9-OXO-3-AZASPIRO[5.5]UNDECANE |
873924-08-4 | 97% | 5g |
$321 | 2023-09-17 |
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate Production Method
Production Method 1
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate Raw materials
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate Preparation Products
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate Suppliers
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Recent Advances in the Application of Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 873924-08-4) in Chemical Biology and Pharmaceutical Research
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 873924-08-4) has emerged as a key intermediate in the synthesis of biologically active compounds, particularly in the development of novel therapeutic agents targeting central nervous system (CNS) disorders and infectious diseases. Recent studies have highlighted its structural versatility as a spirocyclic scaffold, enabling the construction of complex molecular architectures with enhanced pharmacological properties. The compound's unique spirocyclic framework contributes to improved metabolic stability and blood-brain barrier penetration, making it particularly valuable in neuropharmacology research.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a precursor for the synthesis of sigma-1 receptor modulators. Researchers successfully converted tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate into a series of derivatives showing nanomolar affinity for sigma-1 receptors, with potential applications in neuropathic pain management and neurodegenerative diseases. The synthetic route involved selective deprotection of the tert-butyl group followed by amide bond formation with various pharmacophores, yielding compounds with improved selectivity profiles compared to previous generations of sigma-1 ligands.
In antimicrobial research, a team from the University of Manchester reported in Bioorganic & Medicinal Chemistry Letters (2024) the development of novel quorum sensing inhibitors derived from this spirocyclic scaffold. The researchers utilized the ketone functionality at position 9 to introduce various heterocyclic moieties, creating compounds that effectively disrupted bacterial communication pathways in Pseudomonas aeruginosa with IC50 values ranging from 2.1 to 8.7 μM. These findings suggest potential applications in combating antibiotic-resistant infections, particularly in biofilm-associated infections where traditional antibiotics often fail.
Recent innovations in synthetic methodology have significantly improved the production efficiency of tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. A 2024 patent (WO2024015832) describes a continuous flow chemistry approach that reduces reaction times from 48 hours to less than 4 hours while maintaining yields above 85%. This technological advancement addresses previous challenges in scaling up production, making the compound more accessible for drug discovery programs. The patent also discloses novel crystallization conditions that enhance the purity of the final product to >99.5%, crucial for pharmaceutical applications.
Structural-activity relationship (SAR) studies have revealed interesting insights into the compound's conformational flexibility. X-ray crystallography data published in Acta Crystallographica Section E (2023) shows that the spirocyclic core adopts a slightly distorted chair-chair conformation in the solid state, with the tert-butoxycarbonyl group positioned equatorially. This structural information has guided medicinal chemists in designing derivatives with optimized three-dimensional properties for target engagement, particularly for protein-protein interaction targets that require precise molecular recognition.
Looking forward, the application of tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate appears promising in several emerging areas. Current preclinical studies are investigating its derivatives as potential small molecule correctors for protein misfolding diseases and as allosteric modulators of G protein-coupled receptors (GPCRs). The compound's balanced lipophilicity (clogP ~2.3) and molecular weight (269.35 g/mol) make it particularly suitable for fragment-based drug discovery approaches. As synthetic methodologies continue to advance and biological screening becomes more sophisticated, this spirocyclic scaffold is likely to play an increasingly important role in addressing unmet medical needs across multiple therapeutic areas.
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